molecular formula C21H23ClF3N3O4S B3646209 2-({N-[4-chloro-3-(trifluoromethyl)phenyl]-N-(methylsulfonyl)glycyl}amino)-N-(2-methylpropyl)benzamide

2-({N-[4-chloro-3-(trifluoromethyl)phenyl]-N-(methylsulfonyl)glycyl}amino)-N-(2-methylpropyl)benzamide

Cat. No.: B3646209
M. Wt: 505.9 g/mol
InChI Key: WOVAYUFDFAPXTP-UHFFFAOYSA-N
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Description

2-({N-[4-chloro-3-(trifluoromethyl)phenyl]-N-(methylsulfonyl)glycyl}amino)-N-(2-methylpropyl)benzamide is a complex organic compound characterized by its unique chemical structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({N-[4-chloro-3-(trifluoromethyl)phenyl]-N-(methylsulfonyl)glycyl}amino)-N-(2-methylpropyl)benzamide typically involves multiple steps. The process begins with the preparation of the intermediate compounds, which are then subjected to various chemical reactions to form the final product. Common reagents used in these reactions include aryl sulfonium salts and potassium thioacid salts . The reaction conditions often require specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as chromatography and mass spectrometry are often employed to purify and analyze the final product .

Chemical Reactions Analysis

Types of Reactions

2-({N-[4-chloro-3-(trifluoromethyl)phenyl]-N-(methylsulfonyl)glycyl}amino)-N-(2-methylpropyl)benzamide undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydroxide . The reaction conditions vary depending on the desired product and may include specific temperatures, pressures, and solvents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce carboxylic acids, while reduction reactions may yield alcohols .

Scientific Research Applications

2-({N-[4-chloro-3-(trifluoromethyl)phenyl]-N-(methylsulfonyl)glycyl}amino)-N-(2-methylpropyl)benzamide has a wide range of scientific research applications, including:

    Chemistry: Used as a reagent in various chemical reactions and synthesis processes.

    Biology: Studied for its potential effects on biological systems and its interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and its role in drug development.

    Industry: Utilized in the production of various industrial chemicals and materials

Mechanism of Action

The mechanism of action of 2-({N-[4-chloro-3-(trifluoromethyl)phenyl]-N-(methylsulfonyl)glycyl}amino)-N-(2-methylpropyl)benzamide involves its interaction with specific molecular targets and pathways within biological systems. This compound may act by binding to receptors or enzymes, thereby modulating their activity and influencing various cellular processes . The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2-({N-[4-chloro-3-(trifluoromethyl)phenyl]-N-(methylsulfonyl)glycyl}amino)-N-(2-methylpropyl)benzamide include:

Uniqueness

The uniqueness of this compound lies in its specific chemical structure, which imparts distinct properties and potential applications. Its combination of functional groups and molecular configuration allows it to interact with various biological targets and participate in diverse chemical reactions, making it a valuable compound in scientific research and industrial applications.

Properties

IUPAC Name

2-[[2-[4-chloro-N-methylsulfonyl-3-(trifluoromethyl)anilino]acetyl]amino]-N-(2-methylpropyl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23ClF3N3O4S/c1-13(2)11-26-20(30)15-6-4-5-7-18(15)27-19(29)12-28(33(3,31)32)14-8-9-17(22)16(10-14)21(23,24)25/h4-10,13H,11-12H2,1-3H3,(H,26,30)(H,27,29)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOVAYUFDFAPXTP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CNC(=O)C1=CC=CC=C1NC(=O)CN(C2=CC(=C(C=C2)Cl)C(F)(F)F)S(=O)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23ClF3N3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

505.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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